N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
Description
N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound. It features a pyrano[4,3-c]pyridazine core, which is a fused ring system combining pyran and pyridazine rings. The presence of a methylsulfanyl group and a carboxamide moiety further enhances its chemical diversity and potential biological activity.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-21-14-5-3-2-4-12(14)16-15(19)13-8-10-9-20-7-6-11(10)17-18-13/h2-5,8H,6-7,9H2,1H3,(H,16,19) |
InChI Key |
MWVXOZSWCAPWDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C3CCOCC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-(methylsulfanyl)aniline with suitable pyridazine derivatives can lead to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide moiety can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the pyrano[4,3-c]pyridazine core and the methylsulfanyl group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]acetamide
- N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine
- N-[2-(methylsulfanyl)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide stands out due to its unique fused ring system and the presence of both a methylsulfanyl group and a carboxamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
